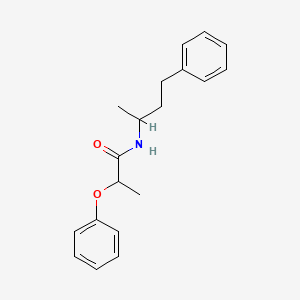
N-(1-methyl-3-phenylpropyl)-2-phenoxypropanamide
Vue d'ensemble
Description
N-(1-methyl-3-phenylpropyl)-2-phenoxypropanamide, also known as fenproporex, is a synthetic stimulant drug that belongs to the amphetamine family. It was first synthesized in the 1960s as an appetite suppressant and has been used in the treatment of obesity and attention deficit hyperactivity disorder (ADHD) in some countries. Fenproporex is not approved for use in the United States and has been banned in some countries due to its potential for abuse and addiction.
Mécanisme D'action
Fenproporex acts as a sympathomimetic agent, which means it stimulates the sympathetic nervous system. It increases the release of dopamine and norepinephrine by blocking their reuptake into neurons, leading to increased levels of these neurotransmitters in the brain. This results in increased arousal, attention, and mood.
Biochemical and Physiological Effects
Fenproporex has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of glucose from the liver, which can lead to hyperglycemia. Fenproporex has been shown to decrease appetite and increase energy expenditure, which can lead to weight loss.
Avantages Et Limitations Des Expériences En Laboratoire
Fenproporex has been used in animal studies to study its effects on the central nervous system and metabolism. It has been shown to be a useful tool for studying the mechanisms underlying appetite regulation and energy expenditure. However, N-(1-methyl-3-phenylpropyl)-2-phenoxypropanamide has potential for abuse and addiction, which can limit its use in laboratory experiments.
Orientations Futures
1. Further studies are needed to fully understand the mechanisms underlying the effects of N-(1-methyl-3-phenylpropyl)-2-phenoxypropanamide on the central nervous system and metabolism.
2. The potential for abuse and addiction of N-(1-methyl-3-phenylpropyl)-2-phenoxypropanamide should be further investigated to determine its safety for human use.
3. Studies should be conducted to determine the long-term effects of N-(1-methyl-3-phenylpropyl)-2-phenoxypropanamide on cardiovascular health and metabolism.
4. Fenproporex could be studied as a potential treatment for other disorders, such as depression and ADHD.
5. New synthetic analogs of N-(1-methyl-3-phenylpropyl)-2-phenoxypropanamide could be developed to improve its safety and efficacy.
In conclusion, N-(1-methyl-3-phenylpropyl)-2-phenoxypropanamide is a synthetic stimulant drug that has been used in scientific research to study its effects on the central nervous system and metabolism. It acts as a sympathomimetic agent, increasing the release of dopamine and norepinephrine in the brain. While N-(1-methyl-3-phenylpropyl)-2-phenoxypropanamide has potential for abuse and addiction, it has been a useful tool for studying the mechanisms underlying appetite regulation and energy expenditure. Further research is needed to fully understand the effects of N-(1-methyl-3-phenylpropyl)-2-phenoxypropanamide and its potential as a treatment for other disorders.
Applications De Recherche Scientifique
Fenproporex has been used in scientific research to study its effects on the central nervous system. It has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood, attention, and arousal. Fenproporex has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Propriétés
IUPAC Name |
2-phenoxy-N-(4-phenylbutan-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-15(13-14-17-9-5-3-6-10-17)20-19(21)16(2)22-18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGBKANBFOGYAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C(C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



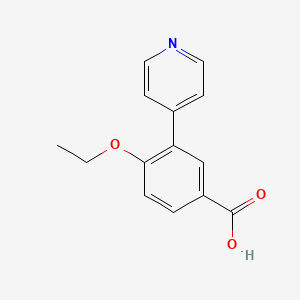
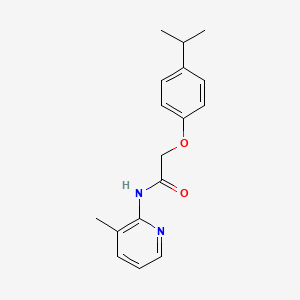
![5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3978275.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(4-methoxyphenyl)-N-methylacetamide](/img/structure/B3978304.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3,5,5-trimethyl-6-phenyldihydro-2H-pyran-2,4(3H)-dione](/img/structure/B3978310.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)cyclohexanecarboxylate](/img/structure/B3978312.png)
![5-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3978313.png)

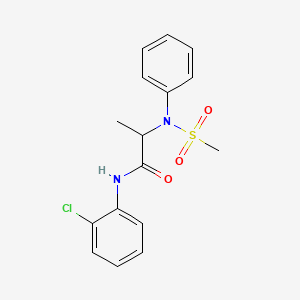
![methyl 5-{[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B3978334.png)
![3-[2-(1H-imidazol-4-yl)ethyl]-6-methoxyquinazolin-4(3H)-one](/img/structure/B3978342.png)
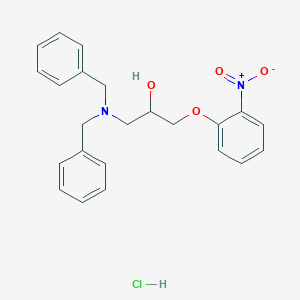
![N-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B3978365.png)
![2-phenoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B3978366.png)